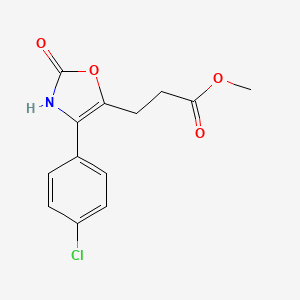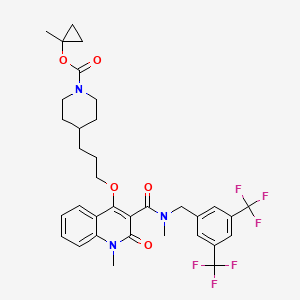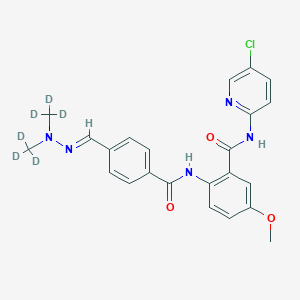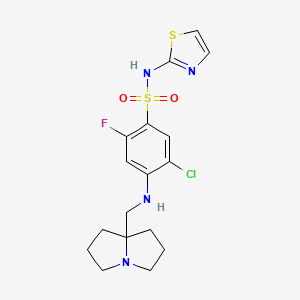
Nav1.7-IN-3
説明
Nav1.7-IN-3 is a useful research compound. Its molecular formula is C17H20ClFN4O2S2 and its molecular weight is 431.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nav1.7-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nav1.7-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Pain Signaling
Nav1.7 has been identified as a critical component in pain pathways. Studies show its robust expression from peripheral terminals in the skin to central terminals in the spinal cord dorsal horn, emphasizing its significant role in pain transmission. Nav1.7's presence in both peptidergic and non-peptidergic DRG neurons, and along C-fibers, highlights its extensive involvement in nociceptive signaling (Black et al., 2012).
Congenital Pain Insensitivity
The loss-of-function mutations in Nav1.7 lead to congenital pain insensitivity. This discovery has been pivotal in understanding pain mechanisms and in targeting Nav1.7 for analgesic drug development. The comprehensive assessment of congenital pain insensitivity due to NaV1.7 loss of function has raised questions about how channelopathies produce disease (Waxman & Dib-Hajj, 2019).
Influence on Synaptic Transmission
Nav1.7 inhibitors have demonstrated a role in influencing synaptic transmission in the dorsal horn of the spinal cord as well as peripheral neuropeptide release in the skin. This sheds new light on Nav1.7's contribution to nociceptor signaling and its potential for targeted pain treatment (Alexandrou et al., 2016).
Potential for Analgesic Development
There's a significant focus on Nav1.7 for developing non-opioid analgesics. The pain insensitivity in individuals lacking functional Nav1.7 has spurred efforts to develop selective inhibitors, though recent challenges have emerged in translating these findings into effective human therapeutics (Mulcahy et al., 2019).
Role in Itch Management
Nav1.7 has been identified as a target for itch management. A monoclonal antibody targeting the voltage-sensor paddle of Nav1.7 not only inhibits it selectively but also effectively suppresses inflammatory and neuropathic pain in mice, indicating its potential in treating both pain and itch (Lee et al., 2014).
特性
IUPAC Name |
5-chloro-2-fluoro-4-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKBJBSEOZBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CNC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nav1.7-IN-3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)
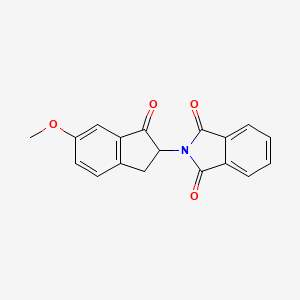
![tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate](/img/structure/B8103184.png)
![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8103191.png)
![benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B8103194.png)
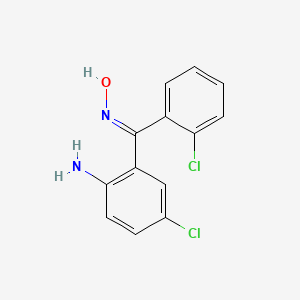
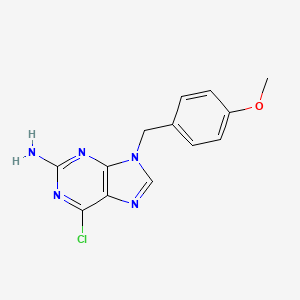
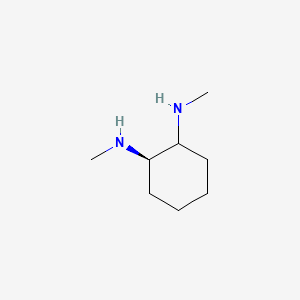
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate](/img/structure/B8103208.png)
